molecular formula C28H19NO3 B404048 8-(2,5-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

8-(2,5-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

Cat. No.: B404048
M. Wt: 417.5g/mol
InChI Key: CDXHIBWZFVOOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2,5-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 8-(2,5-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the indeno[2,1-c]phenanthrene core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.

    Introduction of the 2,5-dimethoxy-phenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction.

    Incorporation of the 7-aza group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

8-(2,5-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions of the aromatic rings that are less sterically hindered.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-(2,5-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound can be used in the development of fluorescent probes or as a ligand in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 8-(2,5-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target proteins and influence various cellular pathways.

Comparison with Similar Compounds

8-(2,5-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one can be compared with other similar compounds, such as:

    Anthracene derivatives: These compounds share a similar aromatic structure and are used in similar applications, such as organic electronics and fluorescent probes.

    Phenanthrene derivatives: These compounds also have a polycyclic aromatic structure and are used in materials science and pharmaceuticals.

    Indeno[2,1-c]phenanthrene derivatives: These compounds have a similar core structure and are studied for their unique chemical and physical properties.

Properties

Molecular Formula

C28H19NO3

Molecular Weight

417.5g/mol

IUPAC Name

11-(2,5-dimethoxyphenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one

InChI

InChI=1S/C28H19NO3/c1-31-17-12-14-23(32-2)21(15-17)27-26-25(19-9-5-6-10-20(19)28(26)30)24-18-8-4-3-7-16(18)11-13-22(24)29-27/h3-15H,1-2H3

InChI Key

CDXHIBWZFVOOLB-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2C(=O)C6=CC=CC=C65

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2C(=O)C6=CC=CC=C65

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.